molecular formula C13H11BrN4O2 B6626523 6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide

6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide

Cat. No. B6626523
M. Wt: 335.16 g/mol
InChI Key: NRZARUKBXHNQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide is a compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. It has also been shown to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide in lab experiments is its ability to inhibit various enzymes and signaling pathways involved in cancer growth, inflammation, and viral replication. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide. One direction is to further study its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential use in combination with other compounds to enhance its anticancer, anti-inflammatory, and antiviral effects. Additionally, further studies can be conducted to evaluate its potential use in human clinical trials.

Synthesis Methods

The synthesis of 6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide involves the reaction of 6-bromo-1H-benzimidazole-4-carboxylic acid and 5-methyl-1,3-oxazole-2-carboxylic acid with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain the final product.

Scientific Research Applications

6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. Additionally, it has been studied as a potential antiviral agent due to its ability to inhibit the replication of certain viruses.

properties

IUPAC Name

6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O2/c1-7-4-15-11(20-7)5-16-13(19)9-2-8(14)3-10-12(9)18-6-17-10/h2-4,6H,5H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZARUKBXHNQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CNC(=O)C2=C3C(=CC(=C2)Br)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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